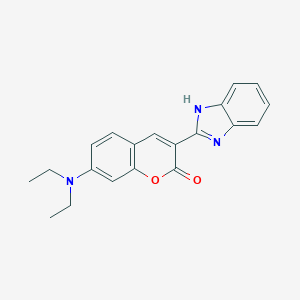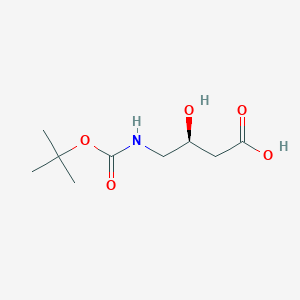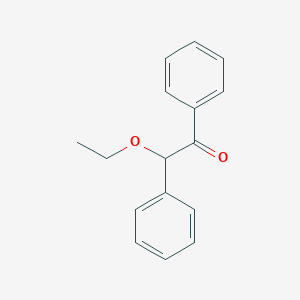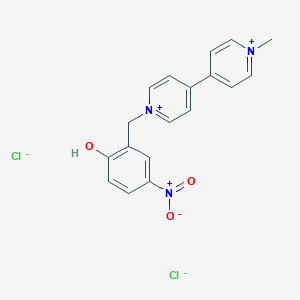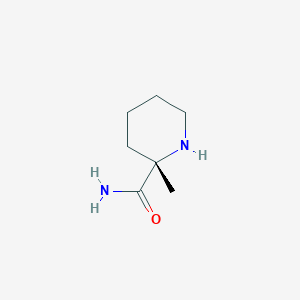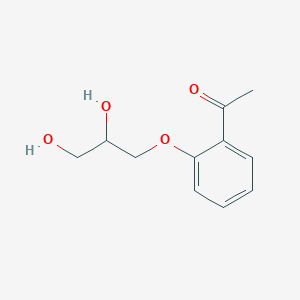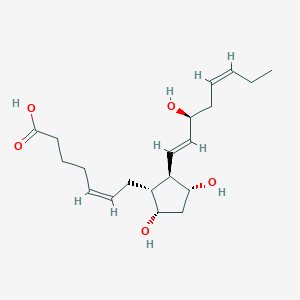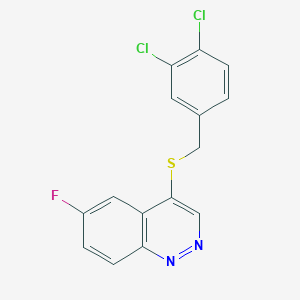
3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide, also known as DCBCS, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a biochemical tool. This compound has been found to possess unique properties that make it useful in various research applications, including its ability to inhibit certain enzymes and its potential as an anti-cancer agent. In
作用机制
The mechanism of action of 3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of protein function. 3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide has been found to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing them from breaking down neurotransmitters in the brain. This leads to an increase in the concentration of these neurotransmitters, which can have beneficial effects on cognitive function.
In cancer cells, 3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide has been found to disrupt the function of certain proteins that are essential for cell survival. This leads to the induction of cell death and the inhibition of cancer cell growth.
生化和生理效应
3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide has been found to have a number of biochemical and physiological effects. Inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in the concentration of neurotransmitters in the brain, which can improve cognitive function. However, prolonged inhibition of these enzymes can lead to toxicity and adverse effects.
In cancer cells, 3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide has been found to induce cell death and inhibit cancer cell growth. However, the exact mechanism of action is not fully understood, and further research is needed to determine its potential as a cancer therapy.
实验室实验的优点和局限性
3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under a wide range of conditions. Its ability to inhibit enzymes and induce cell death in cancer cells makes it a useful tool for studying these processes in vitro.
However, there are also limitations to the use of 3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide in lab experiments. Its toxicity and potential adverse effects on enzyme function must be carefully considered, and appropriate controls must be used to ensure that any observed effects are specific to 3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide and not due to other factors.
未来方向
There are several future directions for research on 3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its mechanism of action and its effectiveness in vivo.
Another area of interest is the development of new enzyme inhibitors based on 3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide. Modifications to the structure of 3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide may lead to compounds with improved selectivity and reduced toxicity, making them useful in the treatment of neurological disorders.
Overall, 3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide is a promising compound with a wide range of potential applications in scientific research. Its unique properties make it a valuable tool for studying enzyme function and cancer cell biology, and further research is needed to fully understand its potential.
合成方法
3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide can be synthesized using a multi-step process that involves the reaction of 3,4-dichlorobenzyl chloride with 6-fluoro-4-(4-morpholinyl)quinoline in the presence of a base, followed by the reaction of the resulting intermediate with thionyl chloride and sulfur. The final product is obtained after purification through column chromatography.
科学研究应用
3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide has been found to have a wide range of applications in scientific research. One of the most significant uses of 3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide is as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play a crucial role in the regulation of neurotransmitters in the brain, and their inhibition has been found to be useful in the treatment of Alzheimer's disease and other neurological disorders.
In addition to its use as an enzyme inhibitor, 3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide has also been found to have potential as an anti-cancer agent. Studies have shown that 3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide can induce cell death in cancer cells by disrupting the function of certain proteins that are essential for cell survival. This makes 3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide a promising candidate for the development of new cancer therapies.
属性
CAS 编号 |
1683-35-8 |
|---|---|
产品名称 |
3,4-Dichlorobenzyl 6-fluoro-4-cinnolinyl sulfide |
分子式 |
C15H9Cl2FN2S |
分子量 |
339.2 g/mol |
IUPAC 名称 |
4-[(3,4-dichlorophenyl)methylsulfanyl]-6-fluorocinnoline |
InChI |
InChI=1S/C15H9Cl2FN2S/c16-12-3-1-9(5-13(12)17)8-21-15-7-19-20-14-4-2-10(18)6-11(14)15/h1-7H,8H2 |
InChI 键 |
PAYOZERDCYIDJW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CSC2=CN=NC3=C2C=C(C=C3)F)Cl)Cl |
规范 SMILES |
C1=CC(=C(C=C1CSC2=CN=NC3=C2C=C(C=C3)F)Cl)Cl |
其他 CAS 编号 |
1683-35-8 |
同义词 |
4-((3,4-Dichlorobenzyl)thio)-6-fluorocinnoline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



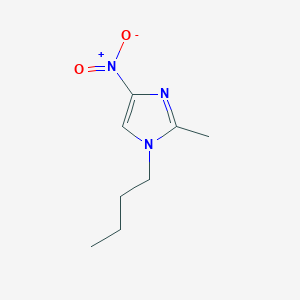
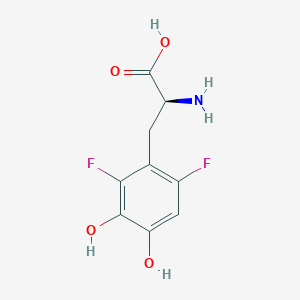
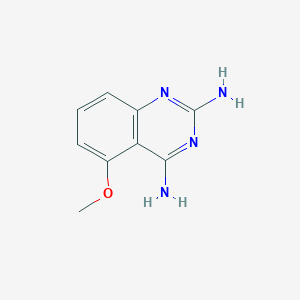
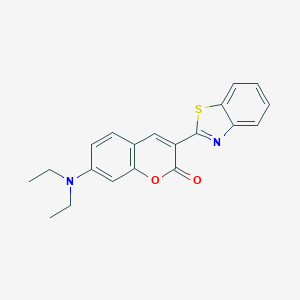
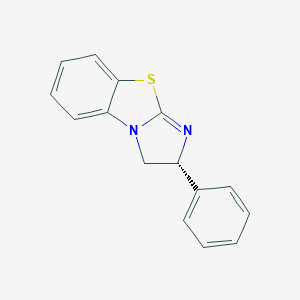
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160443.png)
